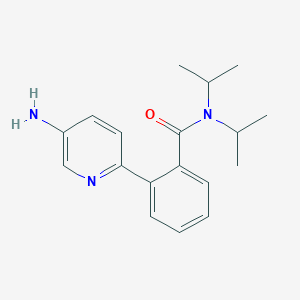

![molecular formula C20H32N4O2 B5579213 (1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)

(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one" is a chemical entity that appears to be involved in advanced synthetic organic chemistry, particularly in the context of pyrazole derivatives and diazabicyclo nonanone frameworks. Such compounds are of interest due to their potential as intermediates in the synthesis of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related pyrazole-5-carboxylates involves a one-pot procedure using 1,3-dipolar cycloaddition of ethyl diazoacetate, demonstrating a method that could potentially apply to our compound. This process utilizes α-methylene carbonyl compounds and can achieve excellent regioselectivity and good yields, suggesting a versatile approach to synthesizing complex bicyclic structures (Gioiello et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazole and diazabicyclo nonanone derivatives has been elucidated using techniques such as X-ray crystallography, providing detailed insights into the conformation and geometry of these compounds. For instance, the structure of related compounds has shown significant interaction between molecular fragments, indicative of the complex behavior of these molecules in the solid state (Day et al., 1973).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives and related bicyclic compounds often involves cycloaddition reactions, as well as transformations facilitated by catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene. These reactions are crucial for the functionalization and further derivatization of the core structure, providing a pathway to a wide range of chemical entities (Khurana et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are often determined by their molecular geometry and substituents. Although specific data for this compound is not readily available, related studies on the crystal structure and conformation provide insights into how structural variations can influence physical characteristics (Weber et al., 2001).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing a range of chemical transformations, are key to understanding the utility of these compounds in synthetic chemistry. The cycloaddition reactions and the influence of catalysts and reaction conditions on the outcome of these reactions highlight the chemical versatility of the pyrazole and diazabicyclo nonanone frameworks (Deng et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of pyrazole-5-carboxylates via 1,3-dipolar cycloaddition is a significant area of research. This process, utilizing ethyl diazoacetate and α-methylene carbonyl compounds, provides pyrazoles with excellent regioselectivity and good yields. This method represents a facile approach for the synthesis of compounds related to (1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one, highlighting its relevance in the creation of nitrogen-containing heterocyclic compounds (Gioiello et al., 2009).

Biological Activity and Potential Applications

The synthesis of novel pyrazolyl derivatives of 1,3-diazaadamantane sheds light on the potential of such compounds in drug research. These derivatives were obtained through the condensation of alkyl-substituted 1,5-dialkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones and 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol with various N- and C-substituted pyrazolecarbaldehydes, indicating a broad spectrum of chemical and possibly pharmacological utility (Gevorkyan et al., 2017).

Antioxidant Activity

The antioxidant activity of thiazolyl–pyrazolone derivatives has been a subject of interest, demonstrating the potential of (1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one related compounds in mitigating oxidative stress. These derivatives were synthesized and evaluated using ABTS Radical Cation Decolorization Assay, underscoring their relevance in the search for new antioxidant agents (Gaffer et al., 2017).

Synthesis of Spiro-1-pyrazolines

The reaction of Z-3-arylidene-1-thioflavanones with diazomethane leading to the synthesis of spiro-1-pyrazolines illustrates another avenue of research. This reaction pathway is notable for its regioselectivity and stereospecificity, resulting in compounds with significant biological activities. Such studies are crucial for expanding the scope of medicinal chemistry and drug development processes (Lévai, 2002).

Propiedades

IUPAC Name |

(1S,5R)-3-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O2/c1-5-9-23-17-8-7-15(19(23)25)12-22(13-17)20(26)18-11-16(10-14(3)4)21-24(18)6-2/h11,14-15,17H,5-10,12-13H2,1-4H3/t15-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVLGCWJERQXES-DOTOQJQBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CC(=NN3CC)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC(=NN3CC)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)

![2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)

![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)

![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)